molecular formula C15H13N3O7 B13804670 O-2,4-Dnp-L-Tyrosine

O-2,4-Dnp-L-Tyrosine

Cat. No.: B13804670
M. Wt: 347.28 g/mol
InChI Key: OHFDOVYRFJQGIR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-2,4-Dnp-L-Tyrosine: is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is substituted with a 2,4-dinitrophenyl group. This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-2,4-Dnp-L-Tyrosine typically involves the nitration of L-tyrosineThe reaction conditions often require the use of strong acids like nitric acid and sulfuric acid .

Industrial Production Methods: The use of biocatalytic methods for the derivatization of L-tyrosine is also being explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions: O-2,4-Dnp-L-Tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

O-2,4-Dnp-L-Tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism by which O-2,4-Dnp-L-Tyrosine exerts its effects involves the interaction of the dinitrophenyl group with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The dinitrophenyl group can also participate in redox reactions, influencing cellular processes .

Properties

Molecular Formula

C15H13N3O7

Molecular Weight

347.28 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid

InChI

InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)/t12-/m0/s1

InChI Key

OHFDOVYRFJQGIR-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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